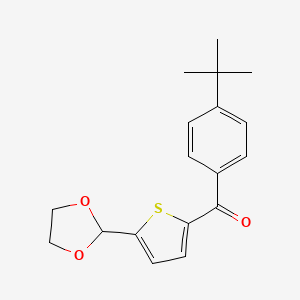

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

属性

IUPAC Name |

(4-tert-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3S/c1-18(2,3)13-6-4-12(5-7-13)16(19)14-8-9-15(22-14)17-20-10-11-21-17/h4-9,17H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIFJDZSAZWLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641948 | |

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-43-3 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl][5-(1,3-dioxolan-2-yl)-2-thienyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves multiple steps:

Formation of the Thiophene Core: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Introduction of the T-Butylbenzoyl Group: This step can be achieved through Friedel-Crafts acylation, where the thiophene ring is reacted with t-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be introduced via a condensation reaction between the thiophene derivative and ethylene glycol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

化学反应分析

Types of Reactions

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the t-butylbenzoyl moiety can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitronium ions can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

科学研究应用

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Materials Science: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.

Chemical Sensors: Its derivatives can be used in the development of chemical sensors for detecting various analytes.

作用机制

The mechanism of action of 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In materials science, its conductive properties are due to the delocalization of electrons within the thiophene ring. In pharmaceuticals, it may interact with biological targets through various pathways, including binding to receptors or enzymes.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

2-(4-Ethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS: 898778-61-5)

- Structure : The benzoyl group at position 2 is substituted with an ethoxy (-OCH₂CH₃) group instead of tert-butyl.

- Properties: Molecular Weight: ~304.36 g/mol (estimated). Purity: 99% (higher than the target compound’s 97%) .

- Applications : Used in chemical intermediates for pesticides, pharmaceuticals, and fragrances .

2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

- Structure : Features a 3,5-dimethylbenzoyl group.

- Electronic Effects: Methyl groups are electron-donating, increasing electron density on the thiophene ring compared to the tert-butyl variant .

- Synthesis : Similar acetalization pathways but with substituted benzoyl chlorides.

Chlorobenzoyl Derivatives (e.g., 2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene)

- Structure : Chlorine substituents on the benzoyl group.

- Properties :

Natural Thiophene Derivatives

Natural thiophenes isolated from Echinops grijisii (e.g., α-terthienyl, 5-acetyl-2,2'-bithiophene) exhibit structural differences but share bioactivity profiles:

- Anti-inflammatory Activity : Compounds like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene (compound 14) inhibit nitrite production in LPS-stimulated RAW 264.7 cells .

- Structural Contrast : Natural derivatives often lack the dioxolane ring and benzoyl group, instead featuring hydroxyl, acetyl, or alkynyl substituents. These differences may reduce synthetic stability but enhance interaction with biological targets .

Acetalized Derivatives of Biomass-Based Compounds

- Example: (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM), derived from 5-hydroxymethylfurfural (HMF).

- Comparison : While DFM shares the dioxolane ring, its furan core and hydroxymethyl group differentiate it from the target compound. DFM’s applications focus on biofuel additives, whereas the tert-butyl-thiophene derivative may have broader pharmaceutical uses .

Key Research Findings

Physicochemical Properties

| Property | Target Compound | 4-Ethoxy Analog | 3,5-Dimethyl Analog |

|---|---|---|---|

| Molecular Weight | 316.42 g/mol | ~304.36 g/mol | ~302.40 g/mol |

| Purity | 97.0% | 99.0% | 97.0% |

| LogP (Predicted) | ~3.8 (highly lipophilic) | ~2.9 | ~3.2 |

| Acid Stability | Sensitive (dioxolane cleavage) | Sensitive | Sensitive |

生物活性

2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic compound with potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H20O3S

- Molecular Weight : 316.41 g/mol

- CAS Number : 898778-43-3

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate acyl chlorides under controlled conditions to yield the desired compound. The presence of the dioxolane moiety is significant for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds related to thiophenes exhibit significant anticancer properties. For instance, a study evaluated various thiophene derivatives for their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF-7. The results demonstrated that several derivatives showed promising IC50 values, indicating their potential as anticancer agents:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HepG2 | 7.46 |

| Doxorubicin | HCT116 | 8.29 |

| Doxorubicin | MCF7 | 4.56 |

| This compound | HepG2 | TBD |

| This compound | HCT116 | TBD |

| This compound | MCF7 | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined but are anticipated based on structural analogs.

The anticancer mechanisms of thiophene derivatives often involve:

- Inhibition of EGFR : Compounds may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways by modulating proteins such as Bax and Bcl-2.

Neuropharmacological Effects

Thiophene derivatives have also been studied for their neuroprotective effects. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been linked to potential treatments for neurodegenerative diseases such as Alzheimer's. For example:

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 62.10 | 24.35 |

| Compound B | TBD | TBD |

| This compound | TBD | TBD |

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study published in PubMed, researchers synthesized several thiophene derivatives and assessed their cytotoxicity using an SRB assay across multiple cancer cell lines. The findings indicated that certain structural modifications significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of thiophene compounds against oxidative stress in neuronal cell lines. The results suggested that these compounds could effectively reduce cell death induced by oxidative agents, highlighting their potential in treating neurodegenerative disorders .

常见问题

Q. What are the key synthetic strategies for preparing 2-(4-T-butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how do reaction conditions influence product purity?

The synthesis typically involves:

- Thiophene ring formation : Modified Fiesselmann synthesis, where β-mercapto anions (generated in situ from dithiocarbonates) react with α,β-unsaturated carbonyl derivatives (e.g., β-chloro-cinnamonitriles) under thermal conditions to form the thiophene core .

- 1,3-Dioxolane protection : Acetalization of carbonyl groups using ethylene glycol and acid catalysis (e.g., p-TSA). Careful control of reaction time and temperature (e.g., 60–80°C) minimizes side reactions like etherification .

- Purification : Recrystallization from DMF-acetic acid mixtures improves purity. Monitor by TLC/HPLC to confirm absence of deprotected intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- NMR : H and C NMR confirm substitution patterns. For example, the 1,3-dioxolane protons appear as a singlet (~δ 4.8–5.2 ppm), while the t-butyl group shows a sharp singlet at δ 1.3–1.4 ppm.

- X-ray crystallography : Single-crystal analysis (e.g., Mo-Kα radiation, 296 K) resolves bond angles (e.g., C–S–C ~92–95°) and confirms stereoelectronic effects of the t-butyl group on planarity .

- UV-Vis : Assess π-conjugation; the thiophene-dioxolane system may exhibit λmax ~270–300 nm in hexane .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields be resolved through mechanistic and kinetic studies?

- Contradiction analysis : Divergent yields often arise from competing pathways (e.g., acetal vs. ether formation). Use kinetic profiling (e.g., <sup>1</sup>H NMR monitoring) to identify rate-determining steps .

- Optimization : Apply DoE (Design of Experiments) to variables like catalyst loading (e.g., 0.1–5 mol% p-TSA) and solvent polarity. Polar aprotic solvents (DMF, DMSO) favor acetalization over etherification .

- Computational insights : DFT calculations (e.g., B3LYP/6-31G*) model transition states to rationalize selectivity trends .

Q. What methodologies enable the study of photophysical behavior in this compound, and how do solvent environments alter its properties?

- Photochromism assessment : Irradiate solutions (e.g., in hexane or PMMA films) with UV light (297 nm) and monitor absorbance changes (e.g., λmax shifts from 278 nm to 592 nm) .

- Solvent effects : Nonpolar solvents (hexane) enhance π→π* transitions, while polar solvents stabilize charge-transfer states. Time-resolved fluorescence quantifies excited-state lifetimes .

- Reversibility testing : Alternate UV/visible light exposure to confirm fatigue resistance over >50 cycles.

Q. How can advanced synthetic intermediates (e.g., diazo or triflate derivatives) be leveraged for functionalization?

- Diazo coupling : React the thiophene core with diazo reagents (e.g., 5-(1-diazo-2-ethoxyethyl)dibenzo[b,d]thiophenium triflate) under inert conditions (-78°C, CH2Cl2) to introduce electrophilic groups .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 4-fluorophenyl) using Pd(PPh3)4 catalyst (80°C, DME/H2O) .

Q. What strategies mitigate crystallographic disorder in X-ray analysis caused by flexible substituents?

- Low-temperature data collection : Reduce thermal motion by cooling crystals to 100 K.

- Disorder modeling : Refine occupancy ratios for overlapping t-butyl or dioxolane moieties using SHELXL .

- Twinned crystals : Apply TWINABS for data correction when multiple domains are present .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。